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Abstract
Dypnone, systematically known as 1,3-diphenyl-2-buten-1-one, is an unsaturated ketone that

serves as a valuable intermediate in organic synthesis and finds applications as a plasticizer

and ultraviolet (UV) absorber.[1] This technical guide provides a comprehensive overview of its

core physical and chemical properties, detailed experimental protocols for its synthesis, and an

analysis of its spectroscopic characteristics. All quantitative data is presented in structured

tables for ease of reference and comparison.

Core Chemical and Physical Properties
Dypnone is the product of the self-condensation of two molecules of acetophenone.[1] It is

most commonly found as the E-isomer due to greater steric stability.[1] While some sources

describe it as a yellow, dense liquid, others report it as a solid powder, a discrepancy that may

be attributable to purity or the specific isomeric form.[1][2]

Table 1: General and Identification Properties of
Dypnone
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Property Value Reference(s)

IUPAC Name 1,3-Diphenyl-2-buten-1-one [2]

Synonyms β-Methylchalcone, Dypenone [3]

CAS Number 495-45-4 [3]

Molecular Formula C₁₆H₁₄O [3]

Molecular Weight 222.28 g/mol [3]

Canonical SMILES
CC(=CC(=O)C1=CC=CC=C1)

C2=CC=CC=C2
[3]

InChI Key
PLELHVCQAULGBH-

UHFFFAOYSA-N
[3]

Table 2: Physical Properties of Dypnone
Property Value Reference(s)

Appearance Yellow liquid or solid powder [1][2]

Melting Point
-30 °C to 69 °C (range

reported)
[4][5]

Boiling Point

340-345 °C at 760 mmHg (with

partial decomposition) 225 °C

at 22 mmHg 170 °C at 3

mmHg 150-155 °C at 1 mmHg

[1][3][5]

Density 1.1080 g/cm³ at 15 °C [3][5]

Refractive Index (n_D²⁰) 1.6343 [3][5]

Solubility
Insoluble in water. Soluble in

DMSO, alcohol, and ether.
[2][3]

Spectroscopic and Analytical Data
The extended conjugation of the benzoyl group with the double bond gives Dypnone distinct

spectroscopic properties.
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Table 3: Spectroscopic Data for Dypnone
Technique Expected/Observed Peaks

UV-Vis
Strong absorption is expected between 250-350

nm due to the extended π-conjugated system.

Infrared (IR)

~3060 cm⁻¹ (Aromatic C-H Stretch) ~2920 cm⁻¹

(Alkyl C-H Stretch) ~1660 cm⁻¹ (C=O Stretch,

conjugated ketone) ~1600 cm⁻¹ (C=C Stretch,

alkene and aromatic) ~1450 cm⁻¹ (Aromatic

C=C Stretch) ~750, ~690 cm⁻¹ (C-H Bending,

monosubstituted benzene)

¹H NMR

δ ~7.9-8.1 ppm (m, 2H, ortho-protons of benzoyl

group) δ ~7.4-7.6 ppm (m, 8H, remaining

aromatic protons) δ ~6.8-7.0 ppm (s, 1H, vinylic

proton) δ ~2.6 ppm (s, 3H, methyl protons)

¹³C NMR

δ ~190 ppm (C=O) δ ~155 ppm (alkene C-Ph) δ

~137-138 ppm (quaternary aromatic carbons) δ

~128-133 ppm (aromatic CH) δ ~125 ppm

(alkene CH) δ ~22 ppm (CH₃)

Mass Spectrometry (EI)

M⁺ at m/z = 222. Key fragments at m/z = 105

([C₆H₅CO]⁺), m/z = 117 ([M-C₆H₅CO]⁺), and

m/z = 77 ([C₆H₅]⁺).

Experimental Protocols
Synthesis of Dypnone via Self-Condensation of
Acetophenone
This procedure is adapted from Organic Syntheses, a reliable source for preparative organic

chemistry methods.[6] The reaction involves the self-condensation of acetophenone catalyzed

by aluminum tert-butoxide.

Materials:

Acetophenone (dry, 1 mole, 120 g)
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Aluminum tert-butoxide (0.55 mole, 135 g)

Xylene (dry, 400 mL)

Water

Ether

1-L three-necked round-bottomed flask

Mechanical stirrer, thermometer, Vigreux column, condenser, and receiver

Oil bath

Centrifuge and centrifuge bottles

Procedure:

Reaction Setup: Equip the three-necked flask with a mechanical stirrer, a thermometer, and

a Vigreux column attached to a condenser and receiver protected by a calcium chloride tube.

Charging the Flask: Add dry xylene (400 mL), dry acetophenone (120 g), and aluminum tert-

butoxide (135 g) to the flask.

Reaction: Begin stirring and heat the flask in an oil bath, maintaining the reaction mixture

temperature between 133-137 °C. The tert-butyl alcohol byproduct will slowly distill off at a

vapor temperature of 80-85 °C. Continue heating for approximately 2 hours after distillation

begins. The mixture will change color from yellow to deep orange and become more viscous.

[6]

Hydrolysis: Cool the reaction mixture to 100 °C. Cautiously add 40 mL of water in small

portions with continuous stirring. The mixture will form a gel and then break up as boiling

begins. Reflux for an additional 15 minutes to ensure complete hydrolysis of the aluminum

tert-butoxide.

Workup: After cooling, transfer the mixture to centrifuge bottles. Centrifuge to separate the

aluminum hydroxide precipitate. Decant the supernatant liquid.
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Extraction: Wash the aluminum hydroxide precipitate by making a smooth paste with ether

(total of ~250 mL). Centrifuge again and pour off the ether extract. Repeat this ether

extraction three more times. Combine all the supernatant and ether extracts.

Purification: Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.

Remove the xylene by distillation under reduced pressure (25-50 mm). Transfer the residue

to a smaller flask and distill to first remove any unreacted acetophenone (~80 °C at 10 mm)

and then the Dypnone product at 150–155 °C at 1 mm pressure. The yield is typically 77–

82%.[6]

General Protocol for Spectroscopic Analysis
NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of purified Dypnone in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to

an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500

MHz).

IR Spectroscopy: For liquid samples, a small drop can be placed as a neat film between two

NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr and pressing the mixture into a transparent disk. Acquire

the spectrum using an FTIR spectrometer.

Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or

after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common

method for this type of molecule.

Key Process and Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate the synthesis workflow

and the structural relationships governing Dypnone's properties.

Acetophenone (2 eq.)
Xylene (Solvent)

Reaction
133-137 °C, 2h

Aluminum tert-butoxide
(Catalyst)

Hydrolysis
(Water)

Cool to 100°C Workup
(Centrifugation, Ether Extraction)

Cool to RT Purification
(Vacuum Distillation)

Dypnone (Product)
tert-Butanol (Byproduct)

Click to download full resolution via product page
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Caption: Workflow for the synthesis of Dypnone.
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Resulting Properties
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Caption: Relationship between Dypnone's structure and its properties.

Safety and Handling
Dypnone should be handled with appropriate laboratory safety precautions. It is stable under

normal conditions.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a laboratory coat.[7]

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid

ingestion and inhalation.[7]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away

from oxidizing agents.[7]

Toxicity: The oral LD50 in rats is reported as 3.6 g/kg.[3]

This guide serves as a foundational resource for professionals working with Dypnone,

providing essential data and protocols to support further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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